BenchChemオンラインストアへようこそ!

3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

3-(4-Aminophenyl)-1H-pyrazole-5-carboxylic acid (CAS 889302-74-3; molecular formula C₁₀H₉N₃O₂; MW 203.20 g/mol) is a heterocyclic building block belonging to the aryl-pyrazole-carboxylic acid class. It features a pyrazole core substituted at the 3-position with a 4-aminophenyl group and at the 5-position with a carboxylic acid moiety.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 889302-74-3
Cat. No. B2672628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid
CAS889302-74-3
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2)C(=O)O)N
InChIInChI=1S/C10H9N3O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,11H2,(H,12,13)(H,14,15)
InChIKeyXDAMYQIUNAEJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Aminophenyl)-1H-pyrazole-5-carboxylic Acid (CAS 889302-74-3): Physicochemical Identity and Compound Class


3-(4-Aminophenyl)-1H-pyrazole-5-carboxylic acid (CAS 889302-74-3; molecular formula C₁₀H₉N₃O₂; MW 203.20 g/mol) is a heterocyclic building block belonging to the aryl-pyrazole-carboxylic acid class [1]. It features a pyrazole core substituted at the 3-position with a 4-aminophenyl group and at the 5-position with a carboxylic acid moiety. The compound exhibits a computed XLogP3 of 1.1, a topological polar surface area (TPSA) of 92 Ų, and three hydrogen bond donors plus four hydrogen bond acceptors, as deposited in PubChem (CID 4736813) [1]. It is commercially available from multiple vendors at purity specifications ranging from 95% to 98% . The compound is primarily employed as a synthetic intermediate in medicinal chemistry campaigns, particularly for constructing kinase-targeted libraries, anti-inflammatory candidates, and acrosin inhibitor programs [2][3].

Why 3-(4-Aminophenyl)-1H-pyrazole-5-carboxylic Acid Cannot Be Replaced by Generic Pyrazole Carboxylic Acid Analogs


The 4-aminophenyl substituent at the pyrazole 3-position and the carboxylic acid at the 5-position are not interchangeable with simpler phenyl, nitrophenyl, or regioisomeric N-substituted variants. Removing the 4-amino group (as in 3-phenyl-1H-pyrazole-5-carboxylic acid) reduces the hydrogen-bond donor count from 3 to 2, lowers TPSA by 26 Ų (from 92 to 66 Ų), and increases lipophilicity by ΔXLogP3 = +0.6 [1][2]. Eliminating the carboxylic acid (as in 3-(4-aminophenyl)pyrazole) strips the molecule of a key ionizable handle for amide/ester conjugation, reducing molecular weight by 44 Da and TPSA by 37.3 Ų [3]. Furthermore, the C-linked 4-aminophenyl-pyrazole connectivity of the target compound provides a different electronic distribution and steric profile compared to N-substituted regioisomers such as 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid, which positions the aminophenyl group on the pyrazole N1 rather than C3 . These physicochemical differences—quantified below—translate into divergent solubility, permeability, target engagement, and synthetic derivatization outcomes that cannot be assumed equivalent [1][3].

Quantitative Differentiation Evidence for 3-(4-Aminophenyl)-1H-pyrazole-5-carboxylic Acid vs. Closest Analogs


Enhanced Hydrogen-Bonding Capacity vs. 3-Phenyl-1H-pyrazole-5-carboxylic Acid (CAS 1134-49-2)

The target compound provides one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to its des-amino analog 3-phenyl-1H-pyrazole-5-carboxylic acid, as computed by PubChem from canonical SMILES [1][2]. This results in a 39.4% larger topological polar surface area (92 vs. 66 Ų), which directly influences membrane permeability and solubility profiles [1][2].

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Reduced Lipophilicity (XLogP3 = 1.1) vs. 3-Phenyl-1H-pyrazole-5-carboxylic Acid (XLogP3 = 1.7)

The 4-amino substituent lowers the computed XLogP3 by 0.6 log units relative to the unsubstituted 3-phenyl analog [1][2]. The chemsrc-derived experimental LogP estimate (0.68) is directionally consistent with this difference. A LogP reduction of this magnitude is associated with improved aqueous solubility and reduced non-specific protein binding [3].

ADME prediction Lipophilicity optimization Lead-like property space

Orthogonal Derivatization via 4-Amino Group Enables Chemistry Inaccessible to 3-Phenyl and 3-(4-Nitrophenyl) Analogs

The para-amino substituent serves as a nucleophilic handle for azo-coupling (via diazotization), Schiff base formation, amide coupling, and urea/thiourea synthesis—derivatization modes that are completely unavailable in the 3-phenyl (CAS 1134-49-2) and 3-(4-nitrophenyl) (CAS 189083-63-4) analogs without additional synthetic steps [1]. The 3-(4-nitrophenyl) analog (MW 233.18) requires a separate reduction step (e.g., H₂/Pd-C or SnCl₂) to access the amino functionality, adding cost and complexity [2]. This makes the target compound a uniquely efficient entry point for diversity-oriented synthesis.

Synthetic chemistry Parallel library synthesis Building block versatility

C3-Aryl vs. N1-Aryl Connectivity Differentiates Reactivity and Pharmacophoric Geometry from N-Substituted Regioisomers

The target compound features the aminophenyl group attached to the pyrazole C3 position (C-linked), whereas the commercially available regioisomer 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1006320-17-7) bears the aminophenyl on N1 . These regioisomers share the same molecular formula (C₁₀H₉N₃O₂, MW 203.2) but exhibit fundamentally different electronic distributions: N1-substitution withdraws electron density from the pyrazole ring and alters the pKa of the carboxylic acid, while C3-substitution maintains pyrazole NH acidity for hydrogen-bonding interactions [1]. Both compounds are sold at 95% purity , but their divergent pharmacophoric geometries mean they cannot substitute for one another in structure-based design without re-optimization.

Regioisomer selection Structure-activity relationships Scaffold geometry

Acrosin Inhibitor Development: Ethyl Ester Derivatives of the 4-Aminophenyl-Pyrazole Carboxylate Scaffold Show Superior Potency vs. TLCK Control

Qi et al. (2011) designed and synthesized a series of ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives—direct ester prodrugs of the target carboxylic acid scaffold—and evaluated their in vitro acrosin inhibitory activity [1]. Three compounds (5l, 5n, and 5v) exhibited potency exceeding that of the positive control TLCK (Nα-p-tosyl-L-lysine chloromethyl ketone), a standard serine protease inhibitor [1]. The carboxylic acid form serves as the essential synthetic precursor for generating these active esters, positioning the target compound as a critical intermediate for contraceptive agent development [1][2].

Contraceptive drug discovery Acrosin inhibition Prodrug design

Anti-Inflammatory Patent Scope: IL-2 Inhibition via Substituted 1-(4-Aminophenyl)pyrazoles Establishes Target Scaffold Relevance

Boehringer Ingelheim's patent family (AU4229999A / US6506747) explicitly claims substituted 1-(4-aminophenyl)pyrazoles—including those bearing substituents at the pyrazole 3- and 5-positions—as inhibitors of IL-2 production in T-lymphocytes, a validated mechanism for immunosuppressive and anti-inflammatory therapy [1]. The target compound's scaffold maps directly onto the claimed Markush space, whereas the 3-phenyl analog lacks the 4-amino group required for the defined SAR within this patent family [1][2]. This establishes a documented, patent-backed rationale for preferring the 4-aminophenyl-substituted scaffold in anti-inflammatory drug discovery programs [1].

Immunomodulation Anti-inflammatory drug discovery IL-2 inhibition

Procurement-Driven Application Scenarios for 3-(4-Aminophenyl)-1H-pyrazole-5-carboxylic Acid (CAS 889302-74-3)


Medicinal Chemistry: Lead Optimization Requiring Enhanced Polarity and Hydrogen-Bonding Capacity vs. Phenyl-Pyrazole Scaffolds

When a lead series based on 3-phenyl-1H-pyrazole-5-carboxylic acid exhibits excessive lipophilicity (XLogP3 = 1.7) or insufficient aqueous solubility, replacing it with the target compound (XLogP3 = 1.1; TPSA = 92 Ų) introduces one additional H-bond donor and acceptor while reducing LogP by 0.6 units [4]. This substitution is supported by the PubChem-computed property differences and is particularly relevant for oral drug candidates where Lipinski compliance and reduced non-specific binding are critical [4].

Parallel Library Synthesis Requiring Two Orthogonal Derivatization Handles on a Single Pyrazole Scaffold

The target compound provides two directly usable reactive sites—the 4-amino group (for azo coupling, amidation, or Schiff base formation) and the 5-carboxylic acid (for amide or ester conjugation)—without requiring a nitro-to-amine reduction step as would be necessary with the 3-(4-nitrophenyl) analog [4]. This dual functionality enables one-pot sequential or parallel derivatization strategies for constructing diverse compound libraries, as exemplified in the Boehringer Ingelheim patent family covering substituted 1-(4-aminophenyl)pyrazoles [4].

Kinase Inhibitor Fragment and Hinge-Binder Design Requiring C3-Aryl Pyrazole Geometry with Free NH

Kinase inhibitors frequently exploit the pyrazole NH as a hinge-binding hydrogen-bond donor. The target compound's C3-aryl connectivity preserves this NH donor, whereas the N1-aryl regioisomer (CAS 1006320-17-7) places the aminophenyl substituent on the nitrogen, eliminating the pyrazole NH [4]. For structure-based design targeting kinase ATP-binding sites, the C3-aryl isomer is the geometrically and electronically appropriate choice, as evidenced by the sub-nanomolar CDK2 inhibitory activity (IC₅₀ = 0.34 nM) achieved by a closely related anilinopyrazole derivative built on this scaffold [5].

Acrosin-Targeted Contraceptive Agent Development Using the Carboxylic Acid as a Key Synthetic Intermediate

Qi et al. (2011) demonstrated that ethyl ester derivatives of the 4-aminophenyl-pyrazole-3-carboxylate scaffold exhibit acrosin inhibitory activity superior to TLCK control [4]. The target carboxylic acid is the direct synthetic precursor for generating these active esters. Research groups pursuing non-hormonal male contraceptive development should procure this compound as the entry point for synthesizing and optimizing the ester prodrug series, with three lead compounds (5l, 5n, 5v) already identified as more potent than the standard control [4].

Quote Request

Request a Quote for 3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.